N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide
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Overview
Description
N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide: is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a phenyl ring substituted with chlorine and ethyl groups, and an amide linkage, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by condensing 2-amino-5,7-dimethylphenol with a suitable carboxylic acid derivative under acidic conditions.
Chlorination: The phenyl ring is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the reaction of the chlorinated benzoxazole derivative with 4-ethylbenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzoxazole ring.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of this compound.
Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with amine or hydroxyl groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with various enzymes, potentially inhibiting their activity. The chlorine and ethyl groups may enhance the compound’s binding affinity to these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide
- N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide
Uniqueness
N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interaction profiles with molecular targets compared to its similar compounds.
Properties
Molecular Formula |
C24H21ClN2O2 |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide |
InChI |
InChI=1S/C24H21ClN2O2/c1-4-16-5-7-17(8-6-16)23(28)26-18-9-10-20(25)19(13-18)24-27-21-12-14(2)11-15(3)22(21)29-24/h5-13H,4H2,1-3H3,(H,26,28) |
InChI Key |
NQXQQZMNMXWECY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC(=CC(=C4O3)C)C |
Origin of Product |
United States |
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